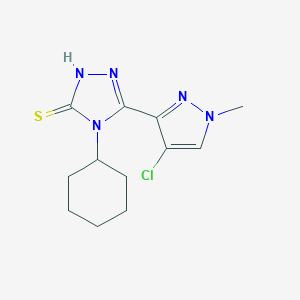![molecular formula C22H17F2N3O3 B279949 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In a study conducted by Liu et al., N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A was found to inhibit the activity of Cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. Another study conducted by Wu et al. showed that N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A could activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating energy metabolism and inflammation.
Biochemical and Physiological Effects
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of specific enzymes, such as COX-2 and matrix metalloproteinases (MMPs). These effects suggest that N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A has the potential to be used as a therapeutic agent for various inflammatory and cancer-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A has several advantages for lab experiments, including its high purity and yield, and its well-established synthesis method. However, one of the limitations of using N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the long-term toxicity and safety of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A, which are crucial factors to consider before using it as a therapeutic agent.
Orientations Futures
There are several future directions for the research on N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A. One of the directions is to investigate its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Another direction is to study the mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A in more detail, to identify its specific targets and signaling pathways. Furthermore, studies on the long-term toxicity and safety of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A are needed to fully evaluate its potential as a therapeutic agent.
Conclusion
In conclusion, N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its well-established synthesis method, anti-inflammatory, analgesic, and anti-cancer properties, and biochemical and physiological effects make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and evaluate its long-term safety and toxicity.
Méthodes De Synthèse
The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A involves several steps, including the condensation of 2-fluorobenzyl hydrazine with 3-acetyl-2-furanyl chloride, followed by the reaction of the resulting intermediate with 4-fluorobenzyl alcohol. The final step involves the reaction of the intermediate with 2-chloro-5-(4-fluorophenoxy)methylbenzoic acid. The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A has been reported in several research articles, and the compound has been synthesized with high purity and yield.
Applications De Recherche Scientifique
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Zhang et al., N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A was found to inhibit the growth of human gastric cancer cells by inducing apoptosis and cell cycle arrest. Another study conducted by Li et al. showed that N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A could alleviate inflammatory responses in rats by reducing the levels of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C22H17F2N3O3 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
5-[(4-fluorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H17F2N3O3/c23-16-5-7-17(8-6-16)29-14-18-9-10-20(30-18)22(28)25-21-11-12-27(26-21)13-15-3-1-2-4-19(15)24/h1-12H,13-14H2,(H,25,26,28) |
Clé InChI |
WYACSFHGHXDCJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F)F |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B279885.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279887.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)